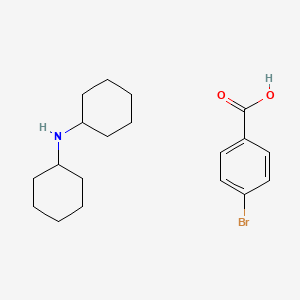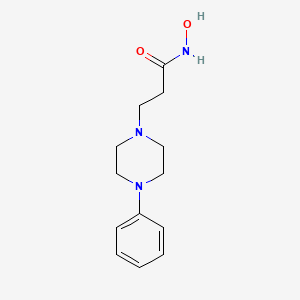
N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of hydroxamic acids This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a piperazine ring, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Amidation: The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiplasmodial agent. It has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Antimycobacterial Activity: Derivatives of this compound have been tested for their activity against Mycobacterium kansasii and Mycobacterium avium, showing promising results.
Neuropharmacology: The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Receptor Binding: It can also interact with receptors such as serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antipsychotic effects.
Comparison with Similar Compounds
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and is structurally similar due to the presence of the piperazine ring.
Fluorinated Piperazine Derivatives: These compounds have been studied for their antiplasmodial activity and share the piperazine core structure.
List of Similar Compounds
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- Fluorinated Piperazine Derivatives
- Arylpiperazine Methanethione Derivatives
Properties
CAS No. |
692250-63-8 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-hydroxy-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17) |
InChI Key |
HTOUVEWETPGGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
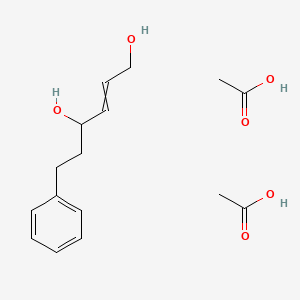
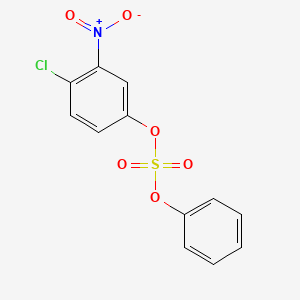
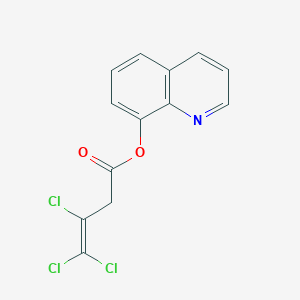

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
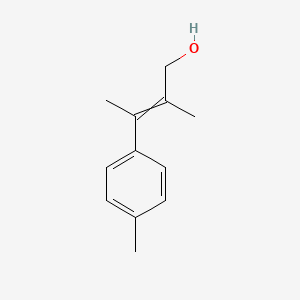
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)

